beta-D-Glucose

Description

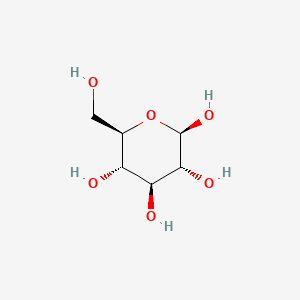

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858960 | |

| Record name | Hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42752-07-8, 579-36-2, 2280-44-6, 39392-65-9, 10257-28-0 | |

| Record name | Hexopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42752-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Allopyranose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC287045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC274237 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-galactose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physiological and Biological Significance of Beta D Glucose

Role in Cellular Energy Homeostasis

As a primary energy source for living organisms, beta-D-glucose is a key player in cellular energy homeostasis. caymanchem.com Its breakdown through various metabolic pathways provides the necessary energy for cellular functions.

This compound is a fundamental substrate for the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. The process begins with glycolysis, a series of ten enzymatic reactions that occur in the cytoplasm of virtually all cells. nih.govkhanacademy.org In this pathway, a molecule of glucose is converted into two molecules of pyruvate (B1213749). nih.govkhanacademy.org This initial breakdown of glucose yields a net gain of two ATP molecules and two molecules of NADH, an electron carrier. lumenlearning.comusp.br

Under aerobic conditions, the pyruvate molecules enter the mitochondria to undergo the citric acid cycle (also known as the Krebs cycle) and oxidative phosphorylation. lumenlearning.comwikipedia.org The complete oxidation of one molecule of glucose through cellular respiration can generate a theoretical maximum of 36 to 38 ATP molecules, although the actual yield is typically between 30 and 32 ATP. lumenlearning.comahajournals.orglibretexts.org The initial step in glycolysis, the phosphorylation of glucose to glucose-6-phosphate, can utilize both alpha- and this compound. nih.govlibretexts.org

Interactive Data Table: ATP Yield from Glucose Metabolism

| Metabolic Pathway | Net ATP Yield per Glucose Molecule (Approximate) | Location in Eukaryotic Cells |

| Glycolysis | 2 ATP | Cytosol |

| Citric Acid Cycle | 2 ATP (or GTP equivalent) | Mitochondrial Matrix |

| Oxidative Phosphorylation | 26-28 ATP | Inner Mitochondrial Membrane |

| Total Aerobic Respiration | 30-32 ATP | - |

The metabolism of this compound is intricately linked with the metabolism of other energy sources, namely fatty acids and amino acids. wikipedia.orgnih.gov This interplay, often referred to as the glucose-fatty acid cycle or Randle cycle, allows cells to adapt to varying nutrient availability. wikipedia.org When glucose levels are high, its breakdown products can inhibit the oxidation of fatty acids. nih.gov Conversely, when fatty acid levels are elevated, their breakdown products can suppress glucose metabolism. wikipedia.orgnih.gov This reciprocal regulation ensures that the body can efficiently switch between carbohydrate and fat metabolism based on the prevailing nutritional state. ahajournals.org

Amino acids also contribute to this metabolic network. nih.govnih.gov Certain amino acids, known as glucogenic amino acids, can be converted into glucose through gluconeogenesis, providing a crucial source of glucose when carbohydrate intake is low. Other amino acids can be converted into intermediates of the citric acid cycle, directly entering the central energy-producing pathway. biorxiv.org This metabolic flexibility is essential for maintaining energy homeostasis under diverse physiological conditions, such as fasting, exercise, and changes in dietary composition. nih.govcambridge.org

Substrate for Adenosine Triphosphate Production

Structural and Functional Roles in Biological Systems

Beyond its role as an energy source, this compound is a fundamental building block for essential structural polymers in various organisms.

In plants, this compound is the monomeric unit of cellulose (B213188), the most abundant organic polymer on Earth. libretexts.orgwalshmedicalmedia.comvedantu.comresearchgate.net Long, linear chains of this compound molecules are linked together by β-1,4-glycosidic bonds to form cellulose microfibrils. libretexts.orgresearchgate.netasm.org These microfibrils are the primary structural component of plant cell walls, providing immense tensile strength and rigidity. walshmedicalmedia.comlabroots.comresearchgate.net This strength is crucial for maintaining cell shape, supporting the plant against gravity, and protecting it from mechanical stress and pathogens. walshmedicalmedia.comresearchgate.net

Despite their strength, plant cell walls must also be flexible to allow for cell growth and expansion. labroots.cominnovations-report.com Research has shown that the arrangement of cellulose microfibrils, along with other cell wall components like hemicelluloses and pectins, allows for a balance between rigidity and extensibility. labroots.cominnovations-report.comnews-medical.net The cellulose chains can slide against one another, enabling the cell wall to stretch without breaking. labroots.com Furthermore, the structure of the cell wall, with its network of cellulose fibers, plays a role in the transport of water and nutrients throughout the plant. walshmedicalmedia.comstudyclix.iegatech.edunih.govacs.org

Interactive Data Table: Key Components of Plant Cell Walls

| Component | Monomer(s) | Primary Function |

| Cellulose | This compound | Provides tensile strength and rigidity |

| Hemicellulose | Various sugars (e.g., Xylose, Mannose) | Cross-links cellulose microfibrils, contributes to flexibility |

| Pectin | Galacturonic acid and other sugars | Forms a gel-like matrix, controls wall porosity |

| Lignin | Phenylpropanoid units | Provides waterproofing and compressive strength in woody tissue |

This compound is also a key component in the formation of bacterial biofilms, which are structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances. portlandpress.comcaister.com In many bacterial species, cellulose, synthesized from this compound units, is a major component of this biofilm matrix. asm.orgportlandpress.comcaister.comnih.gov

The cellulose fibers within the biofilm provide a structural scaffold, contributing to the biofilm's three-dimensional architecture and stability. portlandpress.comnih.gov This matrix encases the bacterial cells, protecting them from environmental stresses such as antibiotics and the host immune system. nih.gov The production of cellulose and other exopolysaccharides is a crucial step in the initial attachment of bacteria to surfaces and the subsequent development of a mature biofilm. nih.govoup.com

Plant Cell Wall Components: Strength, Flexibility, and Transport

Anomeric Specificity in Biological Processes

Glucose exists in two cyclic forms, or anomers, known as alpha-D-glucose and this compound, which differ in the orientation of the hydroxyl group at the anomeric carbon (C1). caymanchem.combiologynotesonline.comalgoreducation.comwikipedia.org This seemingly minor structural difference has significant implications for biological processes, as many enzymes exhibit a preference for one anomer over the other. biologynotesonline.comalgoreducation.com

For instance, studies on hexokinase and glucokinase, the enzymes that catalyze the first step of glycolysis, have revealed distinct anomeric specificities. capes.gov.brnih.govnih.gov Liver glucokinase, for example, shows a higher reaction velocity with this compound, while liver hexokinase has a higher affinity for alpha-D-glucose. capes.gov.brnih.govnih.gov This enzymatic selectivity suggests that the anomeric form of glucose can influence the rate and regulation of metabolic pathways. scirp.orgtandfonline.com

Furthermore, the anomeric configuration is critical in the structure of polysaccharides. Starch, the primary energy storage polysaccharide in plants, is composed of alpha-D-glucose units, while cellulose, the structural polysaccharide, is made of this compound units. caymanchem.comlibretexts.orgvedantu.com This difference in linkage results in vastly different three-dimensional structures and properties, highlighting the profound impact of anomeric specificity on the function of biological macromolecules. libretexts.org The preference of different tissues for transporting and metabolizing either the alpha or beta anomer further underscores the metabolic importance of this stereochemical distinction. jofem.orgub.edu

Tissue-Specific Anomer Utilization and Preference

Different tissues demonstrate a clear preference for transporting and metabolizing a specific anomer of glucose, a phenomenon linked to the expression of different glucose transporter (GLUT) isoforms. jofem.org Tissues such as the brain, retina, erythrocytes, and lens cells preferentially take up this compound. jofem.org This preference is thought to be associated with the expression of GLUT1 and GLUT3 transporters. jofem.orgub.edu For instance, studies on rat erythrocytes have shown that the beta-anomer of glucose is not only transported more rapidly into the cells but is also metabolized to lactate (B86563) at a higher rate compared to the alpha-anomer. nih.gov The primary determinant for this preference in erythrocytes is the higher velocity of phosphorylation of the beta-anomer by the enzyme hexokinase. nih.gov

Conversely, tissues like the liver, pancreatic β-cells, skeletal muscle, and adipose tissue appear to favor the alpha-anomer, a preference linked to GLUT2 and GLUT4 transporters. jofem.orgub.edu The intestinal transport of glucose via the sodium-glucose cotransporter (SGLT1) also shows a preference for the beta-anomer of glucose conjugates. nih.gov This tissue-specific anomeric preference suggests a tailored physiological approach to glucose transport and utilization, where the structural form of glucose is as critical as its concentration. jofem.org

| Preferred Anomer | Tissues | Associated Glucose Transporter (Hypothesized) | Reference |

|---|---|---|---|

| This compound | Brain, Retina, Erythrocytes, Lens Cells | GLUT1, GLUT3 | jofem.org |

| Alpha-D-Glucose | Liver, Pancreas β-cells, Skeletal Muscle, Adipose Tissue | GLUT2, GLUT4 | jofem.org |

Implications for Glucose Sensing and Metabolism

The specific structure of glucose anomers has significant implications for glucose sensing, particularly in pancreatic β-cells, which are central to regulating blood glucose levels through insulin (B600854) secretion. wikipedia.orgfrontiersin.org The enzyme glucokinase (GK) acts as the primary glucose sensor in these cells. oup.comwikipedia.org It phosphorylates glucose to glucose-6-phosphate, which is the first and rate-limiting step of glycolysis in β-cells. pnas.org This metabolic process increases the intracellular ATP/ADP ratio, leading to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and ultimately, the secretion of insulin. nih.govpancreapedia.org

While hexokinase can phosphorylate both alpha- and this compound, research suggests that the anomeric form of glucose can influence the signaling cascade for insulin release. ub.edu Some studies propose that alpha-D-glucose is a more potent signal for glucose-sensing cells. jofem.org For example, experiments using isolated perfused rat pancreas demonstrated that the alpha-anomer of D-glucose was significantly more effective than the beta-anomer at inducing insulin release and suppressing glucagon (B607659) secretion. diabetesjournals.org

| Glucose Anomer | Effect on Insulin Secretion | Effect on Glucagon Secretion | Experimental Model | Reference |

|---|---|---|---|---|

| alpha-D-Glucose | Significantly more potent in inducing release compared to beta-anomer | Significantly more potent in inhibiting secretion compared to beta-anomer | Isolated perfused rat pancreas | diabetesjournals.org |

| This compound | Less potent in inducing release compared to alpha-anomer | Less potent in inhibiting secretion compared to alpha-anomer | Isolated perfused rat pancreas | diabetesjournals.org |

Metabolic Pathways Involving Beta D Glucose and Its Derivatives

Central Carbohydrate Metabolism

Beta-D-glucose and its phosphorylated form, this compound 6-phosphate, are pivotal molecules that stand at the crossroads of several major metabolic routes. umaryland.eduhmdb.ca These pathways are responsible for energy production, biosynthesis of essential molecules, and storage of glucose for future energy needs.

Glycolysis and Pyruvate (B1213749) Formation

Glycolysis is a fundamental and ancient metabolic pathway that breaks down glucose to extract energy for the cell. khanacademy.orgwikipedia.org It is a series of ten enzyme-catalyzed reactions that convert a single molecule of the six-carbon glucose into two molecules of the three-carbon pyruvate. khanacademy.orgwikipedia.org This process occurs in the cytosol of cells and does not require oxygen, making it a universal energy-yielding pathway found in the vast majority of living organisms. khanacademy.org

The initial step in glycolysis involves the phosphorylation of glucose to form glucose-6-phosphate, a reaction that traps the glucose molecule within the cell. lumenlearning.com This is followed by a series of reactions that can be broadly divided into two phases: an energy investment phase and an energy payoff phase. khanacademy.orglibretexts.org In the investment phase, two molecules of ATP are consumed to energize the glucose molecule, which is then split into two three-carbon sugars. khanacademy.org The payoff phase sees these three-carbon sugars converted to pyruvate, generating a net of two ATP and two NADH molecules for each glucose molecule that enters the pathway. khanacademy.orgnih.gov Pyruvate, the end product of glycolysis, can then be further metabolized in the citric acid cycle to generate more ATP in the presence of oxygen, or be converted to lactate (B86563) or alcohol in anaerobic conditions. lumenlearning.comnih.gov

Gluconeogenesis Intermediates

Gluconeogenesis is the metabolic process of synthesizing glucose from non-carbohydrate precursors. slideshare.net This pathway is crucial for maintaining blood glucose levels during periods of fasting, starvation, or low carbohydrate intake. slideshare.netnih.gov While glycolysis breaks down glucose, gluconeogenesis builds it up, and although they share some enzymes, gluconeogenesis is not simply the reverse of glycolysis. slideshare.net

Several intermediates in the glycolytic pathway are also part of gluconeogenesis. Key non-carbohydrate precursors that can be converted into these intermediates include lactate, glycerol (B35011), and certain amino acids. slideshare.netuonbi.ac.ke For instance, lactate can be converted to pyruvate, and glycerol can be converted to a glycolytic intermediate. uonbi.ac.ke These molecules then enter the gluconeogenic pathway and are converted back into glucose. slideshare.net This process predominantly occurs in the liver and to a lesser extent in the kidneys. slideshare.netwikipedia.org

Pentose (B10789219) Phosphate (B84403) Pathway and Cofactor Generation

The pentose phosphate pathway (PPP) is a metabolic route parallel to glycolysis that is crucial for the generation of the reducing equivalent NADPH and the synthesis of pentose sugars. wikipedia.org This pathway, also known as the phosphogluconate pathway or the hexose (B10828440) monophosphate shunt, starts with glucose-6-phosphate, an intermediate derived from this compound. wikipedia.orgkhanacademy.org

The PPP consists of two main phases: an oxidative phase and a non-oxidative phase. wikipedia.org In the oxidative phase, glucose-6-phosphate is oxidized, leading to the production of two molecules of NADPH for every molecule of glucose-6-phosphate that enters the pathway. wikipedia.org NADPH is a critical cofactor in a variety of anabolic reactions, including fatty acid and steroid synthesis, and it also plays a vital role in protecting cells from oxidative damage. wikipedia.orgunivr.it This phase also results in the formation of ribulose-5-phosphate. wikipedia.org

The non-oxidative phase of the PPP involves the interconversion of pentose sugars, leading to the production of ribose-5-phosphate, a crucial precursor for the synthesis of nucleotides (the building blocks of DNA and RNA). wikipedia.org This phase can also regenerate glycolytic intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, linking the PPP back to glycolysis.

Glycogen (B147801) and Sucrose (B13894) Metabolism

Glycogen Metabolism: In animals, excess glucose is stored in the form of glycogen, a large, branched polymer of glucose. sarchemlabs.com The synthesis of glycogen, known as glycogenesis, and its breakdown, called glycogenolysis, are central to maintaining glucose homeostasis. When energy levels are high, this compound is converted to glycogen for storage, primarily in the liver and muscles. sarchemlabs.com Conversely, during periods of energy demand, glycogen is broken down to release glucose. sarchemlabs.com The initial step in both the synthesis and breakdown of glycogen from glucose involves the formation of glucose-6-phosphate. nih.gov For glycogen synthesis, glucose-6-phosphate is converted to glucose-1-phosphate, which is then activated to UDP-glucose, the direct precursor for glycogen synthesis. nih.govnih.gov During glycogenolysis, glycogen is broken down to glucose-1-phosphate, which is then converted to glucose-6-phosphate. nih.gov This glucose-6-phosphate can then enter glycolysis to provide energy or, in the liver, be dephosphorylated to glucose and released into the bloodstream. wikipedia.orgnih.gov

Sucrose Metabolism: Sucrose, a common disaccharide, is composed of glucose and fructose (B13574). wikipedia.org In many organisms, including humans, the digestion of sucrose begins with its breakdown into its constituent monosaccharides, alpha-D-glucose and beta-D-fructose. nih.govnih.gov This process is catalyzed by enzymes such as sucrase or isomaltase. wikipedia.org The released glucose can then be absorbed and enter the metabolic pathways described above. Plants synthesize sucrose as an end product of photosynthesis, using UDP-glucose and fructose 6-phosphate as precursors. wikipedia.org

Phosphorylation of this compound

The entry of this compound into cellular metabolism is initiated by its phosphorylation, a critical step that has several important consequences.

Formation of this compound 6-Phosphate

Upon entering a cell, this compound is rapidly phosphorylated to form this compound 6-phosphate. lumenlearning.comecmdb.ca This reaction is catalyzed by the enzyme hexokinase, or in the liver, by glucokinase. lumenlearning.com The phosphorylation involves the transfer of a phosphate group from an ATP molecule to the glucose molecule, resulting in the formation of this compound 6-phosphate and ADP. umaryland.eduymdb.ca

This initial phosphorylation serves two primary purposes. Firstly, the addition of the negatively charged phosphate group traps the glucose molecule inside the cell, as it cannot easily cross the cell membrane. umaryland.eduhmdb.caecmdb.ca Secondly, this conversion maintains a low intracellular concentration of free glucose, which facilitates the continued uptake of glucose from the bloodstream down its concentration gradient. lumenlearning.com this compound 6-phosphate is a central metabolite that can then be channeled into one of several metabolic pathways, including glycolysis for energy production, the pentose phosphate pathway for the synthesis of NADPH and pentoses, or glycogen synthesis for storage. umaryland.eduecmdb.ca

Hexokinase-Mediated Phosphorylation

The initial and pivotal step in the metabolism of this compound is its phosphorylation to glucose 6-phosphate. This reaction is catalyzed by a class of enzymes known as hexokinases. wikidoc.org By converting glucose to a charged molecule, this phosphorylation effectively traps glucose within the cell, as the phosphorylated product cannot easily cross the cell membrane. wikidoc.org This irreversible step commits glucose to intracellular metabolism, primarily glycolysis or the pentose phosphate pathway. wikidoc.orgnih.gov

There are several isoforms of hexokinase, with hexokinases I, II, and III being allosterically inhibited by the product of the reaction, glucose 6-phosphate. uniprot.orgnih.gov This feedback mechanism ensures that the rate of glucose phosphorylation is tightly coupled to the cell's energy needs. Hexokinase II, in particular, is the predominant isoform in insulin-sensitive tissues like the heart, skeletal muscle, and adipose tissue. nih.govnih.gov Besides its catalytic role, hexokinase II is also implicated in cell survival pathways. nih.gov

The phosphorylation reaction involves the transfer of a phosphate group from adenosine (B11128) triphosphate (ATP) to the hydroxyl group on the sixth carbon of the glucose molecule. wikidoc.org This reaction requires the presence of a magnesium ion (Mg²⁺) as a cofactor to complex with the phosphate groups of ATP. libretexts.org

Table 1: Key Features of Hexokinase-Mediated Phosphorylation

| Feature | Description |

| Enzyme | Hexokinase (various isoforms) |

| Substrate | This compound |

| Product | Glucose 6-Phosphate |

| Co-substrate | ATP |

| Cofactor | Mg²⁺ |

| Regulation | Allosteric inhibition by Glucose 6-Phosphate (Hexokinases I, II, III) |

| Cellular Location | Cytoplasm, Mitochondrion outer membrane uniprot.org |

Glucokinase Activity and Glucose Sensing

Glucokinase, also known as hexokinase IV, is a specialized isoform of hexokinase that plays a crucial role in glucose homeostasis. wikidoc.orgresearchgate.net Unlike other hexokinases, glucokinase has a lower affinity for glucose and is not inhibited by its product, glucose 6-phosphate. researchgate.netdiabetesjournals.org These unique kinetic properties allow glucokinase to function as a glucose sensor, responding to changes in blood glucose concentrations within the physiological range. nih.govfrontiersin.org

Primarily found in pancreatic beta-cells and liver cells (hepatocytes), glucokinase is a key regulator of insulin (B600854) secretion and hepatic glucose metabolism. drugbank.comnih.gov In pancreatic beta-cells, the rate of glucose phosphorylation by glucokinase is the rate-limiting step for glucose-stimulated insulin secretion. frontiersin.org As blood glucose levels rise, the increased activity of glucokinase leads to higher rates of glycolysis, an increase in the ATP/ADP ratio, and ultimately, the release of insulin. nih.gov

In the liver, glucokinase facilitates the uptake and storage of glucose as glycogen, particularly after a carbohydrate-rich meal when blood glucose levels are high. researchgate.netwikipedia.org The activity of glucokinase in the liver is indirectly regulated by fructose 6-phosphate and fructose 1-phosphate through the glucokinase regulatory protein (GKRP).

Table 2: Comparison of Hexokinase and Glucokinase

| Characteristic | Hexokinase (I-III) | Glucokinase (Hexokinase IV) |

| Tissue Distribution | Most tissues | Pancreatic beta-cells, Liver, Brain, Enteroendocrine cells nih.gov |

| Kₘ for Glucose | Low (high affinity) | High (low affinity) wikidoc.org |

| Vₘₐₓ | Low | High |

| Inhibition by G6P | Yes | No diabetesjournals.org |

| Primary Function | Glucose metabolism in most cells | Glucose sensing and regulation of insulin secretion and hepatic glucose uptake |

Oxidation of this compound

The complete oxidation of this compound is a central energy-yielding process in most organisms. This process begins with glycolysis, where a molecule of glucose is broken down into two molecules of pyruvate. nih.gov This pathway occurs in the cytoplasm and consists of a series of enzymatic reactions that also produce a net gain of ATP and NADH. nih.gov

Under aerobic conditions, the pyruvate generated from glycolysis is transported into the mitochondria. Here, it is converted to acetyl-CoA, which then enters the citric acid cycle (also known as the Krebs cycle). lumenlearning.com Within the citric acid cycle, acetyl-CoA is completely oxidized to carbon dioxide, generating more ATP, NADH, and FADH₂. interchim.com

In the absence of sufficient oxygen (anaerobic conditions), pyruvate can be converted to lactate in animals to regenerate NAD⁺, allowing glycolysis to continue producing a small amount of ATP. wikipedia.org

Interconversion with Other Sugars

Isomerization of Glucose 6-Phosphate

Following its formation, glucose 6-phosphate can be reversibly isomerized to fructose 6-phosphate. This reaction is the second step of glycolysis and is catalyzed by the enzyme glucose-6-phosphate isomerase (GPI), also known as phosphoglucose (B3042753) isomerase (PGI) or phosphohexose isomerase (PHI). nzytech.comwikipedia.org This isomerization is a critical link between glycolysis and other metabolic pathways, including the pentose phosphate pathway. taylorandfrancis.com

The reaction proceeds through an enediol intermediate. libretexts.org The enzyme first catalyzes the opening of the pyranose ring of glucose 6-phosphate to its open-chain form. wikipedia.org Subsequently, a proton is transferred from the C2 carbon to the C1 carbon, forming the open-chain ketose, fructose 6-phosphate, which then closes to its furanose ring form. wikipedia.org The reaction is readily reversible, and its direction is determined by the relative concentrations of the substrate and product. wikipedia.org

Pyranosidic and Furanosidic Interconversions in Metabolic Contexts

The interconversion between pyranose (six-membered) and furanose (five-membered) ring structures of sugars is a fundamental aspect of carbohydrate chemistry and metabolism. While glucose typically exists in the stable pyranose form, its isomer, fructose, can exist in both pyranose and furanose forms. In metabolic pathways, fructose is primarily utilized as fructose 6-phosphate and fructose 1,6-bisphosphate, which exist in the furanose form.

The isomerization of glucose 6-phosphate (a pyranose) to fructose 6-phosphate (a furanose) by glucose-6-phosphate isomerase is a key example of a pyranosidic to furanosidic interconversion in a metabolic context. wikipedia.org This conversion is essential for the subsequent phosphorylation at the C1 position to form fructose 1,6-bisphosphate, a committed step in glycolysis.

Furthermore, the pentose phosphate pathway involves the interconversion of various five-carbon sugars, which can exist in furanose forms. mtoz-biolabs.com These interconversions are crucial for the synthesis of nucleotides and other essential biomolecules. mtoz-biolabs.com The flexibility of sugar structures to interconvert between pyranose and furanose rings allows for the diverse range of metabolic reactions necessary for cellular function. In some complex carbohydrates, such as those found in plant cell walls, sugars like arabinose can exist in the furanose form (arabinofuranose). researchgate.net

Cellular Transport Mechanisms of Beta D Glucose

Facilitated Diffusion Glucose Transporters (GLUTs)

The GLUT family of proteins, also known as the SLC2A family, are integral membrane proteins that facilitate the transport of glucose and related hexoses across the plasma membrane. wikipedia.org This process is known as facilitated diffusion, a passive transport mechanism that moves glucose down its concentration gradient without the expenditure of metabolic energy. wikipedia.org GLUT proteins are characterized by a structure containing 12 transmembrane helices, with both the amino and carboxyl termini located on the cytoplasmic side of the membrane. wikipedia.org The transport mechanism is described by an alternate conformation model, where the transporter exposes a single glucose-binding site to either the exterior or the interior of the cell, and the binding of glucose induces a conformational change that results in its translocation across the membrane. wikipedia.org

GLUT1 and GLUT2 in Pancreatic Beta-Cells

The regulation of insulin (B600854) secretion from pancreatic beta-cells is critically dependent on the cellular uptake of glucose. In these cells, both GLUT1 and GLUT2 play significant, albeit species-specific, roles. In rodent beta-cells, GLUT2 is the predominant glucose transporter. nih.govoup.com It is a low-affinity (Kₘ ≈ 15–20 mmol/l), high-capacity transporter, which means that the rate of glucose entry is proportional to the extracellular glucose concentration within the physiological range. nih.gov This characteristic is essential for glucose sensing and the subsequent glucose-stimulated insulin secretion (GSIS). oup.comresearchgate.net

In contrast, human pancreatic beta-cells primarily express the high-affinity glucose transporter GLUT1 (Kₘ ≈ 6 mmol/L), with lower levels of GLUT2 expression. researchgate.netdiabetesjournals.org Studies have shown that a significant majority of adult human beta-cells express GLUT1, while a smaller subpopulation co-expresses both GLUT1 and GLUT2. diabetesjournals.org This suggests that both GLUT1 and GLUT2 contribute to glucose uptake in human beta-cells. nih.gov The higher affinity of GLUT1 in human beta-cells correlates with the lower glucose set point for insulin secretion in humans compared to rodents. researchgate.netdiabetesjournals.org Despite these differences, the fundamental principle remains that glucose transport into the beta-cell is a crucial step for initiating the metabolic signals that lead to insulin release. researchgate.net

GLUT3 in Neuronal Glucose Uptake

The brain has a high metabolic rate and relies almost exclusively on a continuous supply of glucose for its energy needs. physiology.org GLUT3 is the primary glucose transporter in neurons and is often referred to as the "neuronal glucose transporter". nih.govmdpi.com It is a high-affinity transporter (Kₘ ≈ 1.4 mM for 2-deoxy-glucose), which ensures a constant and stable supply of glucose to neurons, even when blood glucose levels are relatively low. nih.govnih.gov This high affinity is critical for maintaining normal brain function. nih.gov

GLUT3 is ubiquitously expressed in neurons throughout the brain, where it is found in neurites, dendrites, and cell bodies. mdpi.com Its expression levels are correlated with local cerebral glucose utilization, indicating its importance in meeting the energy demands of neuronal activity. physiology.org The regulation of GLUT3 is influenced by factors such as synaptic activity and certain hormones. nih.govresearchgate.net For instance, insulin has been suggested to stimulate the translocation of GLUT3 from intracellular compartments to the plasma membrane, thereby increasing neuronal glucose uptake. mdpi.com

Tissue-Specific Distribution and Functional Diversity of GLUTs

The various GLUT isoforms exhibit distinct tissue distributions and kinetic properties, which reflect their specific physiological roles in glucose metabolism. wikipedia.orgnih.gov This diversity allows for precise regulation of glucose uptake in different tissues under various physiological conditions. The table below summarizes the distribution and functions of several key GLUT transporters.

| Transporter | Key Tissue Distribution | Substrates | Functional Significance |

| GLUT1 | Erythrocytes, blood-brain barrier, placenta, fetal tissues. wikipedia.orgub.edu | Glucose, Galactose, Mannose, Glucosamine. gjmpbu.org | Responsible for basal glucose uptake in most cells and transport across barrier tissues. wikipedia.org |

| GLUT2 | Liver, pancreatic beta-cells, small intestine (basolateral membrane), kidney tubules. wikipedia.orgub.edu | Glucose, Galactose, Fructose (B13574). wikipedia.org | Bidirectional transporter involved in glucose sensing in the pancreas and glucose release from the liver. wikipedia.org |

| GLUT3 | Neurons, brain. nih.govnih.gov | Glucose, Galactose, Mannose, Maltose, Xylose. nih.gov | High-affinity transport ensures a constant glucose supply to the brain. nih.gov |

| GLUT4 | Skeletal muscle, cardiac muscle, adipose tissue. nih.govub.edu | Glucose, Glucosamine, Dehydroascorbic acid. nih.gov | Insulin-regulated transporter responsible for postprandial glucose uptake in muscle and fat. ub.edu |

| GLUT5 | Small intestine (apical membrane), testes, kidney. nih.gov | Fructose. mdpi.com | Primarily a fructose transporter. |

| GLUT7 | Small intestine, colon, testis, prostate. nih.gov | Glucose, Fructose. nih.gov | High-affinity transporter for both glucose and fructose. nih.gov |

| GLUT9 | Kidney (proximal tubule), liver, placenta. nih.gov | Uric acid, Glucose, Fructose. nih.govnih.gov | Primarily involved in uric acid transport. |

| GLUT11 | Heart, skeletal muscle, kidney, placenta, adipose tissue, pancreas. nih.gov | Glucose, Fructose. nih.gov | Transports both glucose and fructose; exists in multiple isoforms with tissue-specific expression. nih.gov |

Sodium-Glucose Co-transporters (SGLTs)

In contrast to the passive transport mediated by GLUTs, the SGLT family of transporters facilitates the movement of glucose against its concentration gradient. wikipedia.org This is an active transport process that is crucial for the absorption and reabsorption of glucose in specific tissues.

Mechanisms of Active Glucose Transport

SGLTs are symporters that couple the transport of glucose to the transport of sodium ions (Na⁺) down their electrochemical gradient. wikipedia.orgoup.com This process is a form of secondary active transport, as it does not directly consume ATP. wikipedia.org Instead, it relies on the low intracellular Na⁺ concentration maintained by the Na⁺/K⁺-ATPase pump, which is located on the basolateral membrane of the cell and actively extrudes Na⁺ in an ATP-dependent manner. wikipedia.orgoup.com

The mechanism involves the binding of Na⁺ to the SGLT protein, which increases the transporter's affinity for glucose and allows glucose to bind. oup.com Following the binding of both Na⁺ and glucose, the transporter undergoes a conformational change, moving the substrates to the intracellular side of the membrane, where they are released into the cytoplasm. oup.com The transporter then reorients to its outward-facing conformation to repeat the cycle. oup.com

Role in Renal and Intestinal Glucose Reabsorption

SGLT proteins are vital for glucose homeostasis, primarily through their functions in the small intestine and the kidneys.

In the small intestine , SGLT1 is the primary transporter responsible for the absorption of dietary glucose and galactose from the intestinal lumen into the enterocytes. imrpress.comemjreviews.com SGLT1 is a high-affinity, low-capacity transporter that couples the transport of one glucose molecule to two sodium ions. oup.comimrpress.com Once inside the enterocyte, glucose exits into the bloodstream via the GLUT2 transporter on the basolateral membrane. imrpress.com

In the kidneys , SGLT1 and SGLT2 are responsible for reabsorbing virtually all of the glucose that is filtered by the glomeruli, preventing its loss in the urine. wikipedia.orge-dmj.org SGLT2 is a low-affinity, high-capacity transporter located in the S1 and S2 segments of the proximal tubule and is responsible for reabsorbing approximately 90% of the filtered glucose. wikipedia.orge-dmj.org The remaining 10% is reabsorbed by the high-affinity SGLT1 transporter in the S3 segment of the proximal tubule. diabetesjournals.orgnih.gov This efficient reabsorption mechanism ensures that this essential energy source is conserved.

Regulation of Glucose Transport

The transport of beta-D-glucose across the cell membrane is a tightly regulated process, crucial for maintaining glucose homeostasis within the body. sci-hub.seopenaccessjournals.com This regulation is primarily orchestrated by a complex interplay of hormones and intracellular signaling pathways that modulate the activity and localization of glucose transporter proteins (GLUTs). sci-hub.seiomcworld.com

Hormonal Regulation

The endocrine system, particularly the pancreatic hormones, plays a pivotal role in regulating blood glucose levels. atrainceu.com Insulin and glucagon (B607659) are the two principal hormones with opposing actions that ensure a stable supply of glucose to the cells. openaccessjournals.comiomcworld.com

Insulin: Following a meal, the rise in blood glucose concentration stimulates the pancreatic beta-cells to secrete insulin. openaccessjournals.comatrainceu.com Insulin acts as a key anabolic hormone, promoting the uptake and storage of glucose in insulin-sensitive tissues like skeletal muscle, adipose tissue, and the liver. sci-hub.seresearchgate.net A primary mechanism of insulin action is the translocation of GLUT4, the main insulin-responsive glucose transporter, from intracellular storage vesicles to the plasma membrane. mdpi.comresearchgate.net This process significantly increases the number of functional transporters on the cell surface, thereby enhancing glucose uptake. researchgate.netmedscape.org The binding of insulin to its receptor, an receptor tyrosine kinase (RTK), initiates a cascade of intracellular signaling events. open.edutandfonline.com This includes the activation of pathways involving Insulin Receptor Substrate-1 (IRS-1), phosphatidylinositol 3-kinase (PI3K), and the protein kinase Akt (also known as Protein Kinase B or PKB). open.edufrontiersin.org Akt, in turn, is a key regulator that promotes the movement of GLUT4-containing vesicles to the cell surface. frontiersin.orgresearchgate.netwjgnet.com

Glucagon: When blood glucose levels fall, such as during fasting, the pancreatic alpha-cells release glucagon. openaccessjournals.comatrainceu.com Glucagon primarily acts on the liver to stimulate glycogenolysis (the breakdown of stored glycogen (B147801) into glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors). openaccessjournals.comiomcworld.com This action increases the release of glucose into the bloodstream, counteracting the effects of insulin and preventing hypoglycemia. atrainceu.com

Other Hormones: Other hormones also contribute to the fine-tuning of glucose metabolism. Amylin, co-secreted with insulin, helps to lower blood glucose by inhibiting glucagon secretion. atrainceu.com Incretins, such as glucagon-like peptide-1 (GLP-1), are released from the small intestine in response to food and enhance insulin secretion. atrainceu.com

Cellular Signaling Pathways

The regulation of glucose transport at the cellular level involves intricate signaling networks that respond to hormonal and other stimuli.

GLUT4 Translocation: In muscle and fat cells, GLUT4 is sequestered in specialized intracellular vesicles in the absence of insulin. researchgate.netnih.gov Insulin stimulation triggers a complex signaling cascade that leads to the movement and fusion of these GLUT4 storage vesicles (GSVs) with the plasma membrane. researchgate.netmdpi.com This process involves the activation of small GTPases, such as those from the Rab, Ras, and Rho families, which regulate vesicle trafficking, tethering, and fusion. nih.govmdpi.com The PI3K/Akt pathway is central to this process, where activated Akt phosphorylates downstream targets that facilitate the exocytosis of GLUT4 vesicles. frontiersin.orgresearchgate.net

Regulation of Other GLUTs: While GLUT4 is the primary insulin-regulated transporter, other GLUTs are also subject to regulation. For instance, the expression of GLUT2 in pancreatic beta-cells can be influenced by chronic changes in blood glucose levels. nih.govnih.gov Prolonged hyperglycemia can lead to an increase in GLUT2 mRNA, while chronic hypoglycemia can cause a significant reduction. nih.govnih.gov GLUT1, which is widely expressed, can be acutely stimulated by factors like hypoxia through mechanisms that may involve translocation to the plasma membrane or activation of pre-existing transporters. physiology.org

AMP-activated protein kinase (AMPK) Signaling: AMPK is a cellular energy sensor that is activated when cellular ATP levels are low. Its activation can stimulate glucose uptake, in part by promoting the translocation of GLUT4, independently of the insulin signaling pathway. cellsignal.com This is one of the mechanisms by which exercise, which consumes ATP, can increase glucose uptake in muscles. medscape.org

Below is a summary of key regulatory mechanisms for different glucose transporters:

Detailed Research Findings

Research has elucidated many of the molecular details of glucose transport regulation. For instance, studies using techniques like positron emission tomography (PET) have shown that insulin not only increases the transport of glucose into skeletal muscle but also enhances its subsequent phosphorylation. physiology.org This indicates that both transport and the initial metabolic step are key control points.

The intricate trafficking of GLUT4 is a subject of ongoing investigation. It is understood that in the basal state, GLUT4 undergoes rapid endocytosis and is slowly recycled back to the plasma membrane. researchgate.net Insulin stimulation dramatically increases the rate of GLUT4 exocytosis and may also partially inhibit its endocytosis, leading to a net accumulation of transporters at the cell surface. nih.govresearchgate.net

Furthermore, the structural basis for the different kinetic properties of GLUT isoforms is being uncovered. For example, comparisons between GLUT1 and GLUT3 have revealed that specific motifs within the transporter proteins, such as the "A" and "SP" motifs, act as molecular switches that control the conformational changes required for the transport cycle. life-science-alliance.org

Enzymatic Interactions and Biocatalysis Involving Beta D Glucose

Glucose Oxidase (GOx) Specificity and Catalysis

Glucose Oxidase (EC 1.1.3.4) is an oxidoreductase enzyme that demonstrates a high degree of specificity for beta-D-glucose. wikipedia.orgscientificlabs.co.ukrsc.org This enzyme, commonly produced by fungi such as Aspergillus niger and Penicillium notatum, catalyzes the oxidation of this compound in the presence of molecular oxygen. wikipedia.orgsemanticscholar.orgsrce.hr The reaction yields D-glucono-δ-lactone and hydrogen peroxide as primary products. wikipedia.orgrsc.orgdergipark.org.tr

Selective Oxidation of this compound to Beta-D-Gluconolactone

The primary catalytic function of Glucose Oxidase is the oxidation of the anomeric carbon of this compound. rsc.org The enzyme is highly specific for the β-anomer of D-glucose. wikipedia.orgrsc.org While glucose in solution exists as an equilibrium mixture of α-D-glucose and β-D-glucose, GOx exclusively binds to and acts upon the β-D-glucopyranose form. wikipedia.orgatamanchemicals.com As the β-anomer is consumed in the reaction, the equilibrium between the α and β forms is driven towards the β-anomer, allowing for the eventual oxidation of all glucose in the solution. wikipedia.orgatamanchemicals.com The oxidation of this compound by GOx results in the formation of D-glucono-1,5-lactone, which subsequently hydrolyzes, often non-enzymatically, to D-gluconic acid. wikipedia.orgdergipark.org.tratamanchemicals.com

The reaction catalyzed by glucose oxidase can be summarized as follows: β-D-glucose + O₂ → D-glucono-δ-lactone + H₂O₂ rsc.orgsemanticscholar.org

Hydrogen Peroxide Production as a Byproduct

A significant outcome of the GOx-catalyzed oxidation of this compound is the production of hydrogen peroxide (H₂O₂). semanticscholar.orgmdpi.comresearchgate.net For every molecule of this compound oxidized, one molecule of hydrogen peroxide is generated as a byproduct. rsc.orgmdpi.com This production of H₂O₂ is a key feature of GOx activity and is harnessed in various applications. For instance, in the food industry, the H₂O₂ produced can act as a preservative due to its antimicrobial properties. wikipedia.org Similarly, this byproduct is central to the functioning of glucose biosensors, where the electrochemical detection of H₂O₂ is proportional to the initial glucose concentration. wikipedia.orgresearchgate.net

Enzyme-Substrate Binding Mechanisms

The catalytic action of Glucose Oxidase relies on a "ping-pong" kinetic mechanism and the presence of a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is non-covalently bound within each of the two identical subunits of the enzyme. rsc.orgatamanchemicals.comebi.ac.uk The active site is located in a deep pocket within the enzyme. ebi.ac.uk

The proposed mechanism involves two main half-reactions:

Reductive Half-Reaction: β-D-glucose binds to the active site. A proton is transferred from the C1-hydroxyl group of glucose to a basic group on the enzyme, identified as His516. ebi.ac.uknih.gov Simultaneously, a hydride ion is transferred from the C1 position of glucose to the N5 position of the FAD cofactor, reducing it to FADH₂. rsc.orgebi.ac.uknih.gov This results in the formation of D-glucono-δ-lactone.

Oxidative Half-Reaction: The reduced FADH₂ is then reoxidized by molecular oxygen, the final electron acceptor. wikipedia.orgatamanchemicals.com This process can occur via one- or two-electron transfer mechanisms, ultimately producing hydrogen peroxide. nih.gov

The active site of GOx from Aspergillus niger contains key amino acid residues, including His516, Glu412, and His559, which are crucial for catalysis. nih.gov The protonation state of these residues significantly influences the rate constants of the catalytic mechanism. nih.gov

Modulation of GOx Activity and Stability

The catalytic activity and stability of Glucose Oxidase are influenced by several factors, including temperature, pH, and the presence of inhibitors or certain organic solvents. researchgate.netmedcraveonline.comrsc.org

Temperature and pH: GOx from Penicillium notatum exhibits optimal activity at a temperature of 45°C and a pH of 5.4. srce.hr The enzyme's activity generally decreases sharply above and below its optimal pH. srce.hr Different sources of GOx may have varying optimal conditions. For example, GOx from Aspergillus niger has an optimal pH of around 5.5 and a broad activity range between pH 4 and 7. scientificlabs.co.uk

Inhibitors: The hydrogen peroxide produced during the reaction can act as a competitive inhibitor of GOx, leading to enzyme inactivation, particularly at high concentrations. researchgate.netnih.gov The accumulation of gluconic acid, which lowers the pH of the solution, can also inhibit GOx activity. researchgate.netresearchgate.net Additionally, certain metal ions have been shown to inhibit the activity of GOx. srce.hr

Organic Solvents: The presence of organic solvents can modulate GOx activity. Some studies have shown that polar solvents can coordinate with amino acid residues in the glucose binding pocket, preventing substrate binding. rsc.org Conversely, apolar solvents may facilitate enzyme aggregation. rsc.org However, immobilization of the enzyme can enhance its stability in the presence of some organic solvents. rsc.org

Table 1: Kinetic Parameters and Optimal Conditions for Glucose Oxidase

| Parameter | Value | Source Organism |

|---|---|---|

| Optimal pH | 5.4 | Penicillium notatum srce.hr |

| Optimal Temperature | 45 °C | Penicillium notatum srce.hr |

| KM for β-D-glucose | 10.5 mM | Penicillium notatum srce.hr |

| KM for β-D-glucose | 33-110 mM | Aspergillus niger scientificlabs.co.uk |

| Vmax | 456 U/mg | Penicillium notatum srce.hr |

Beta-Glucosidase and Glucose Interaction

Beta-glucosidases (EC 3.2.1.21) are a widespread group of enzymes found in all domains of life that catalyze the hydrolysis of glycosidic bonds. nih.gov They play a critical role in the breakdown of various glucosides and oligosaccharides, releasing glucose in the process. nih.govtaylorandfrancis.com

Hydrolysis of Glycosidic Linkages

The primary function of beta-glucosidase is to hydrolyze β-glycosidic bonds at the non-reducing end of substrates, releasing a terminal β-D-glucose residue. nih.govresearchgate.net These enzymes act on a variety of substrates, including disaccharides like cellobiose (B7769950), aryl-β-glucosides, and other oligosaccharides. researchgate.netproteopedia.org For example, the hydrolysis of cellobiose, a disaccharide composed of two glucose units linked by a β(1→4) bond, yields two molecules of glucose. proteopedia.org

The catalytic mechanism of most beta-glucosidases (from GH families 1, 3, and 30) proceeds with a retention of the anomeric configuration and involves two key steps: nih.gov

Glycosylation: A nucleophilic residue in the enzyme's active site attacks the anomeric carbon of the glucose residue, leading to the formation of a covalent enzyme-glycone intermediate and the departure of the aglycone (the non-sugar part). nih.govresearchgate.net

Deglycosylation: A water molecule, activated by a general base catalyst in the active site, attacks the anomeric carbon of the intermediate, hydrolyzing the covalent bond and releasing the glucose molecule. nih.govresearchgate.net

A key challenge in the industrial application of many beta-glucosidases is their susceptibility to product inhibition by glucose. acs.org The accumulation of glucose in the reaction mixture can significantly slow down or halt the hydrolytic activity of the enzyme. taylorandfrancis.comacs.org

Table 2: Comparison of Enzymatic Actions on this compound

| Enzyme | EC Number | Catalytic Action | Substrate | Products | Key Cofactor/Mechanism |

|---|---|---|---|---|---|

| Glucose Oxidase | 1.1.3.4 wikipedia.org | Oxidation | β-D-glucose wikipedia.org | D-glucono-δ-lactone, Hydrogen peroxide wikipedia.org | FAD, Ping-Pong Bi-Bi rsc.orgnih.gov |

| Beta-Glucosidase | 3.2.1.21 nih.gov | Hydrolysis | β-D-glucosides (e.g., cellobiose) proteopedia.org | Glucose, Aglycone researchgate.net | Retaining mechanism (most common) nih.gov |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| beta-D-Gluconolactone |

| Hydrogen peroxide |

| Glucose Oxidase |

| Beta-Glucosidase |

| D-glucono-δ-lactone |

| D-gluconic acid |

| α-D-glucose |

| β-D-glucopyranose |

| D-glucono-1,5-lactone |

| Flavin adenine dinucleotide (FAD) |

| FADH₂ |

| His516 |

| Glu412 |

| His559 |

| Cellobiose |

Glucose Inhibition of Beta-Glucosidase Activity

Beta-glucosidase (EC 3.2.1.21) is a critical enzyme in the breakdown of cellulose (B213188), catalyzing the hydrolysis of cellobiose into two molecules of glucose. encyclopedia.pub However, its efficiency is often hampered by product inhibition, where the accumulation of glucose, the end product, slows down or halts the enzymatic reaction. mdpi.comacs.org This feedback inhibition is a major challenge in the cost-effective production of biofuels from lignocellulosic biomass. acs.orgnih.gov

The mechanism of glucose inhibition is a subject of extensive research. Studies suggest that at high concentrations, glucose can act as an inhibitor for β-glucosidase. biorxiv.org This inhibition can occur through different modes, including competitive and uncompetitive mechanisms. In some cases, glucose has been shown to un-competitively inhibit beta-glucosidase by interacting with the enzyme-substrate complex. researchgate.net The inhibition constant (Ki) for glucose varies significantly among different beta-glucosidases, with most microbial enzymes having Ki values ranging from 0.5 mM to 100 mM. asm.org However, some glucose-tolerant beta-glucosidases have been discovered that are resistant to inhibition even at high glucose concentrations. encyclopedia.pub

The structural basis for glucose tolerance is linked to features of the enzyme's active site. Glucose-tolerant β-glucosidases often possess narrower and deeper active site tunnels, which can hinder the access of the inhibitor, glucose. acs.orgnih.gov Specific amino acid residues within the active site also play a crucial role. For instance, studies have identified an aspartate residue that facilitates the removal of glucose from the catalytic pocket through a "slingshot mechanism". encyclopedia.pub

Table 1: Inhibition of Beta-Glucosidase by Glucose

| Enzyme Source | Substrate | Glucose Concentration | Inhibition Type | Ki Value | Reference |

|---|---|---|---|---|---|

| Aspergillus oryzae | p-nitrophenyl-β-d-glucoside | Various | Resistant to inhibition | 1.36 M | asm.org |

| Recombinant β-glu | p-nitrophenyl-β-D-glucopyranoside | 10 mM | Un-competitive | Not specified | researchgate.net |

| Halothermothrix orenii | p-nitrophenyl-β-d-glucoside | 0–2.5 M | Product inhibition | <50 mM (typical) | nih.gov |

| Fungal β-glucosidases | General | Not specified | Competitive | 0.5 mM to 100 mM | asm.org |

Molecular Dynamics Simulations of Enzyme-Glucose Interactions

Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the intricate interactions between this compound and enzymes at an atomic level. nih.gov These computational studies provide valuable insights into the dynamic processes that govern enzyme function, including substrate binding, catalysis, and inhibition.

In the context of beta-glucosidase, MD simulations have been instrumental in elucidating the molecular basis of glucose inhibition. acs.org Simulations have shown that glucose molecules can accumulate at the entrance of the active site tunnel and near the catalytic residues, thereby blocking the access of the substrate, cellobiose. nih.gov Furthermore, these studies have revealed that an increase in glucose concentration can lead to a reduction in the number of water molecules within the active site tunnel, which is crucial for the hydrolysis reaction. nih.gov

MD simulations have also been employed to understand the conformational changes that enzymes undergo upon glucose binding. plos.org For instance, simulations of glucokinase have revealed a transition from an inactive "super-open" state to an active "closed" state upon glucose binding. plos.org These simulations have identified key residues and structural elements, such as alpha-helix 13, that play a critical role in this conformational transformation. nih.gov By providing a detailed picture of the dynamic interactions, MD simulations aid in the rational design of more efficient and glucose-tolerant enzymes for various biotechnological applications. biorxiv.org

Table 2: Key Findings from Molecular Dynamics Simulations

| Enzyme | Focus of Simulation | Key Findings | Reference |

|---|---|---|---|

| GH1 β-glucosidase (from Halothermothrix orenii) | Glucose inhibition | Glucose accumulates at the active site entrance and near catalytic sites, blocking substrate access. Increased glucose concentration reduces water molecules in the active site tunnel. | nih.gov |

| GH1 β-glucosidase (from Humicola insolens) and GH3 β-glucosidase (from Aspergillus aculeatus) | Glucose tolerance and inhibition mechanisms | Hydrophobic and polar residues contribute to a "slingshot mechanism" for glucose release. The shape of the substrate channel and protein motion are crucial for glucose tolerance. | mdpi.com |

| Glucokinase | Activation mechanism | Glucose binding induces a conformational transition from a super-open (inactive) to a closed (active) state. | plos.org |

| Glucokinase | Conformational transformation | Identified three phases of structural reorganization and the critical role of helix 13 in the transition from the active to the inactive state. | nih.gov |

Other Enzyme Systems

Glucokinase Regulation

Glucokinase (GCK), also known as hexokinase IV, is a key enzyme in glucose homeostasis, primarily expressed in the liver and pancreatic β-cells. wikipedia.orgoup.com It catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis. oup.com Unlike other hexokinases, glucokinase has a lower affinity for glucose and is not inhibited by its product, glucose-6-phosphate, at physiological concentrations. wikipedia.org These unique kinetic properties allow it to function as a glucose sensor, responding to changes in blood glucose levels. karger.com

The regulation of glucokinase is a complex process involving both transcriptional and post-translational mechanisms. oup.com In the liver, glucokinase activity is regulated by the glucokinase regulatory protein (GKRP). pnas.org In the presence of low glucose concentrations, GKRP binds to glucokinase, inhibiting its activity and sequestering it in the nucleus. nih.gov When glucose levels rise, glucokinase is released from GKRP and translocates to the cytoplasm, where it can phosphorylate glucose. pnas.org This process is allosterically regulated by fructose-1-phosphate (B91348) and fructose-6-phosphate (B1210287). pnas.org

Mutations in the glucokinase gene can lead to disorders of glucose metabolism, such as maturity-onset diabetes of the young type 2 (MODY2) and persistent hyperinsulinemic hypoglycemia of infancy (PHHI). oup.comkarger.com

Table 3: Regulation of Glucokinase Activity

| Regulatory Factor | Effect on Glucokinase | Location | Mechanism | Reference |

|---|---|---|---|---|

| Glucokinase Regulatory Protein (GKRP) | Inhibition | Liver (nucleus) | Binds to glucokinase, leading to nuclear sequestration. | pnas.orgnih.gov |

| Glucose | Activation | Liver, Pancreatic β-cells | Promotes dissociation from GKRP and translocation to the cytoplasm. | pnas.orgnih.gov |

| Fructose-1-Phosphate | Allosteric Activator (indirect) | Liver | Antagonizes the inhibitory effect of GKRP. | pnas.org |

| Fructose-6-Phosphate | Allosteric Inhibitor (indirect) | Liver | Potentiates the inhibitory effect of GKRP. | pnas.org |

Glucose-6-Phosphate Isomerase Activity

Glucose-6-phosphate isomerase (GPI), also known as phosphoglucose (B3042753) isomerase or phosphohexose isomerase, is a ubiquitous enzyme that catalyzes the reversible isomerization of D-glucose-6-phosphate to D-fructose-6-phosphate. nzytech.comfrontiersin.org This reaction is the second step in glycolysis and is also involved in gluconeogenesis. nzytech.comuniprot.org

The enzyme is a dimer and its activity is crucial for carbohydrate metabolism. frontiersin.org Besides its role in glycolysis, GPI has been identified as a moonlighting protein with several other functions, acting as a neuroleukin, autocrine motility factor, and a differentiation and maturation mediator. nzytech.com

The catalytic mechanism of GPI is thought to involve general acid/base catalysis. ebi.ac.uk The reaction proceeds through the opening of the hexose (B10828440) ring, followed by the formation of a cis-enediol intermediate, and finally ring closure to form the product. ebi.ac.uk The enzyme exhibits broad substrate specificity, acting on various aldose and ketose phosphates. researchgate.netresearchgate.net

Deficiency of GPI is a rare autosomal recessive disorder that can lead to chronic nonspherocytic hemolytic anemia of varying severity. mayocliniclabs.com

**Table 4: Substrate Specificity of Glucose-6-Phosphate Isomerase from *Pyrococcus furiosus***

| Substrate Type | Substrate | Relative Activity (%) | Reference |

|---|---|---|---|

| Aldose | D-glucose-6-phosphate | 100 | researchgate.netnih.gov |

| Aldose | L-talose | High | researchgate.netnih.gov |

| Aldose | D-ribose | High | researchgate.net |

| Aldose | D-allose | High | researchgate.net |

| Ketose | D-fructose-6-phosphate | Not specified | nzytech.com |

| Ketose | D-ribulose | High | nih.gov |

| Ketose | L-tagatose | High | researchgate.net |

Signaling Pathways Modulated by Beta D Glucose and Its Metabolites

Pancreatic Beta-Cell Signaling in Insulin (B600854) Secretion

The regulation of insulin secretion from pancreatic beta-cells is a complex process orchestrated primarily by blood glucose levels. Beta-D-glucose, upon entering the beta-cell, initiates a cascade of signaling events that culminate in the release of insulin. This section details the key signaling pathways involved in this crucial physiological function.

The primary mechanism for glucose-stimulated insulin secretion (GSIS) begins with the transport of this compound into the pancreatic beta-cell, a process mediated by glucose transporters (GLUTs). pancreapedia.orgresearchgate.net Once inside the cell, glucose is phosphorylated by glucokinase, which acts as the glucose sensor, controlling the rate of glucose entry into metabolic pathways. pharmgkb.org Subsequent metabolism of glucose-6-phosphate through glycolysis and the mitochondrial Krebs cycle generates adenosine (B11128) triphosphate (ATP). pancreapedia.orgpharmgkb.org

This metabolic activity leads to a significant increase in the intracellular ratio of ATP to adenosine diphosphate (B83284) (ADP). nih.govdiabetesjournals.orgphysiology.org This elevated ATP/ADP ratio is the critical metabolic signal that couples glucose levels to beta-cell electrical activity. diabetesjournals.orgnih.gov The plasma membrane of the beta-cell contains ATP-sensitive potassium (KATP) channels. diabetesjournals.orgnih.gov These channels are complex proteins typically composed of four Kir6.2 subunits, which form the channel pore, and four sulfonylurea receptor (SUR1) subunits, which have a regulatory function. pharmgkb.orgmdpi.com

In a state of low blood glucose, the intracellular ATP/ADP ratio is low, and KATP channels remain open. researchgate.net This allows potassium ions (K+) to flow out of the cell, maintaining a hyperpolarized resting membrane potential. researchgate.netphysiology.org However, when glucose levels rise, the corresponding increase in the ATP/ADP ratio leads to the binding of ATP to the Kir6.2 subunits of the KATP channels. pharmgkb.orgmdpi.com This binding induces a conformational change that closes the channels. nih.govfrontiersin.org The closure of these channels prevents the efflux of K+, causing the cell membrane to depolarize. diabetesjournals.orgnih.govnih.gov This depolarization is the initial and essential step that triggers the downstream events leading to insulin exocytosis. physiology.org

Table 1: Key Molecules in KATP Channel Modulation by Glucose

| Molecule/Channel | Role in Pancreatic Beta-Cells | Effect of High Glucose |

|---|---|---|

| This compound | Primary fuel source and signaling molecule. | Enters cell and is metabolized. |

| GLUT Transporters | Facilitate glucose entry into the beta-cell. | Increased glucose uptake. researchgate.net |

| Glucokinase (GCK) | Phosphorylates glucose, acting as a glucose sensor. pharmgkb.org | Increased rate of glycolysis. |

| ATP | Energy currency; acts as an inhibitory signal for KATP channels. | Concentration increases. nih.gov |

| ADP | Energy precursor; promotes KATP channel opening. | Concentration decreases relative to ATP. physiology.org |

| KATP Channel | Regulates membrane potential by controlling K+ efflux. nih.gov | Closes due to high ATP/ADP ratio. diabetesjournals.orgfrontiersin.org |

The membrane depolarization initiated by the closure of KATP channels is the direct trigger for the activation of voltage-gated calcium channels (VGCCs) located in the beta-cell plasma membrane. pharmgkb.orgfrontiersin.org The depolarization shifts the membrane potential to a threshold that causes these channels to open, allowing an influx of extracellular calcium ions (Ca2+) into the cytoplasm. physiology.orgnih.govbiocrine.com This influx of Ca2+ is a primary driver of insulin exocytosis. pancreapedia.org

The resulting sharp increase in the intracellular Ca2+ concentration is the principal signal for the fusion of insulin-containing secretory granules with the plasma membrane. nih.govfrontiersin.org This process, known as exocytosis, releases insulin into the bloodstream. diabetesjournals.orgphysiology.org The electrical activity in beta-cells often consists of spikes in membrane potential, which leads to the repetitive opening of VGCCs and a sustained elevation of cytosolic Ca2+, ensuring a controlled release of insulin in response to the glucose stimulus. nih.govfrontiersin.org

While L-type VGCCs are considered the main pathway for Ca2+ entry in GSIS, other types, such as T-type channels, may also contribute to both basal and stimulated insulin secretion. mdpi.comfrontiersin.org The entire process, from glucose metabolism to Ca2+ influx and subsequent exocytosis, forms the core of stimulus-secretion coupling in the pancreatic beta-cell. nih.govnih.gov

Table 2: Events in Calcium-Mediated Insulin Exocytosis

| Event | Description | Key Component(s) |

|---|---|---|

| Membrane Depolarization | Reduction of the negative charge inside the cell due to KATP channel closure. nih.gov | KATP Channel |

| VGCC Activation | Opening of voltage-gated calcium channels in response to depolarization. pharmgkb.orgfrontiersin.org | Voltage-Gated Ca2+ Channels (VGCCs) |

| Calcium Influx | Rapid flow of Ca2+ ions from the extracellular space into the beta-cell cytoplasm. physiology.orgbiocrine.com | Calcium Ions (Ca2+) |

| Granule Exocytosis | The increase in intracellular Ca2+ triggers the fusion of insulin-storing vesicles with the cell membrane, releasing insulin. nih.govfrontiersin.org | Insulin Granules |

Beyond the primary KATP channel-dependent pathway, other signaling networks, including the AMP-activated protein kinase (AMPK), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/AKT pathways, play significant modulatory roles in beta-cell function. nih.govdiabetesjournals.org

AMPK Pathway : AMPK is an energy sensor that is activated during low energy states (high AMP/ATP ratio). In beta-cells, activation of AMPK generally inhibits insulin secretion. nih.gov Under high glucose conditions, AMPK activity is suppressed, which complements the stimulation of insulin secretion. The AMPK/mTOR pathway is also involved in regulating beta-cell mass and functional maturation. nih.gov

MAPK Pathway : The MAPK signaling pathway, which includes the extracellular signal-regulated kinase (ERK1/2), is involved in the regulation of beta-cell proliferation and gene expression. diabetesjournals.org Activation of receptor tyrosine kinases can trigger the Ras/Raf/MEK/ERK cascade. diabetesjournals.orgmdpi.com This pathway can be activated by growth factors and, in some contexts, by GLP-1 receptor signaling, contributing to the long-term adaptation and survival of beta-cells. diabetesjournals.orgpnas.org

PI3K/AKT Pathway : This pathway is crucial for beta-cell growth, survival, and function. nih.govmdpi.com Insulin and insulin-like growth factor (IGF-1) can activate this pathway through their respective receptors. mdpi.com Activation of the PI3K/AKT pathway promotes the nuclear translocation of key transcription factors like PDX1, which maintains beta-cell mass and stimulates insulin production. nih.gov It also plays a role in regulating insulin secretion itself, partly by influencing intracellular Ca2+ dynamics and the machinery of exocytosis. mdpi.com These pathways are interconnected and allow for the fine-tuning of insulin secretion and the regulation of beta-cell mass in response to metabolic demands. nih.govdiabetesjournals.org

The Transforming Growth Factor β (TGFβ) signaling pathway is another important regulator of pancreatic beta-cell function and differentiation. oup.com Evidence suggests that TGFβ signaling can modulate the beta-cell's response to glucose. Studies have shown that TGFβ can increase insulin secretion in a dose-dependent manner, particularly in the presence of stimulatory glucose concentrations. mdpi.comdiabetesjournals.org This suggests that intact TGFβ signaling is important for modulating glucose-stimulated insulin secretion.

The pathway exerts its effects through the downstream activation of SMAD molecules, which act as transcription factors. nih.gov For instance, TGFβ signaling has been shown to regulate insulin gene transcription via SMAD3. Furthermore, the expression levels of components within the TGFβ superfamily are themselves regulated by blood glucose levels. The inhibitory SMAD7 plays a key regulatory role in protecting normal beta-cell function; its overexpression can lead to impaired glucose response and diabetes. nih.gov TGFβ signaling is also implicated in maintaining the mature, differentiated state of beta-cells and has a role in beta-cell proliferation. nih.govdiabetesjournals.orgjst.go.jp Dysregulation of this pathway is linked to beta-cell failure in type 2 diabetes.

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone released from intestinal L-cells in response to nutrient ingestion. pnas.orgnih.gov It plays a critical role in potentiating glucose-stimulated insulin secretion. nih.govnih.govmdpi.com GLP-1 binds to its specific G protein-coupled receptor (GLP-1R) on the surface of pancreatic beta-cells. plos.orgfrontiersin.org

The activation of the GLP-1R stimulates adenylyl cyclase, leading to a rapid increase in intracellular cyclic AMP (cAMP). nih.govfrontiersin.orgphysiology.org cAMP then activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). mdpi.comnih.govfrontiersin.org

The signaling cascade initiated by GLP-1 does not typically trigger insulin secretion at low glucose levels but significantly amplifies the response at high glucose concentrations. nih.govnih.gov This glucose dependency is a key feature of its action. pnas.orgnih.gov PKA and Epac potentiate the effects of glucose by:

Further inhibiting KATP and other potassium channels, which enhances membrane depolarization. nih.gov

Modulating voltage-dependent Ca2+ channels to increase the influx of Ca2+. nih.gov

Increasing the mobilization of Ca2+ from intracellular stores.

Directly affecting the insulin granule exocytosis machinery to enhance its efficiency. frontiersin.org

In essence, GLP-1R signaling acts synergistically with the pathways initiated by glucose metabolism, making the beta-cell more sensitive and responsive to a given glucose stimulus. nih.govplos.org

Table 3: Comparison of Primary Glucose and GLP-1 Signaling in Beta-Cells

| Feature | Primary Glucose Signaling | GLP-1 Receptor Signaling |

|---|---|---|

| Initiating Stimulus | Increased blood this compound. pancreapedia.org | Binding of GLP-1 hormone to its receptor. plos.org |

| Primary Intracellular Messenger | Increased ATP/ADP ratio. physiology.org | Increased cyclic AMP (cAMP). nih.govfrontiersin.org |

| Effect on KATP Channel | Direct closure via ATP binding. nih.govfrontiersin.org | Potentiates closure via PKA/Epac. nih.gov |

| Effect on Insulin Secretion | Directly triggers secretion. nih.gov | Potentiates glucose-stimulated secretion. nih.govmdpi.com |

| Glucose Dependence | Is the glucose-sensing pathway itself. | Action is highly dependent on ambient glucose levels. pnas.orgfrontiersin.org |

Role of TGFβ Receptor Signaling

Beta-Glucan-Mediated Immune Signaling

Beta-glucans are polysaccharides composed of D-glucose monomers linked by beta-glycosidic bonds. They are prominent components of the cell walls of fungi, yeasts, bacteria, and cereals. frontiersin.org While structurally related to cellulose (B213188), their unique linkages and branching patterns allow them to be recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs). frontiersin.org This recognition triggers a range of immune responses. frontiersin.orgnih.gov

The immunomodulatory effects of beta-glucans are initiated by their binding to specific pattern recognition receptors (PRRs) on the surface of various immune cells, including macrophages, neutrophils, dendritic cells, and natural killer cells. frontiersin.orgnih.govmdpi.com Key receptors involved in beta-glucan (B1580549) recognition include:

Dectin-1: A C-type lectin receptor that is considered the major receptor for beta-glucans. nih.govmdpi.comelsevier.es Binding of beta-glucan to Dectin-1 activates intracellular signaling cascades involving the spleen tyrosine kinase (Syk). nih.gov

Toll-Like Receptors (TLRs): Beta-glucans can also interact with TLR2, TLR4, and TLR6, often in cooperation with Dectin-1. nih.govelsevier.esresearchgate.net

Complement Receptor 3 (CR3): This receptor can also bind beta-glucans, contributing to immune activation. nih.govresearchgate.net

Scavenger Receptors and Lactosylceramide (LacCer): These have also been identified as beta-glucan binding sites. nih.govelsevier.esresearchgate.net

Upon receptor binding, several downstream signaling pathways are activated, most notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK pathways. nih.gov This signaling leads to the transcriptional activation of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and other mediators. frontiersin.orgresearchgate.net The ultimate cellular responses include enhanced phagocytosis, production of reactive oxygen species (ROS), and the stimulation of both innate and adaptive immunity. frontiersin.orgnih.gov The specific response can vary depending on the source, size, and structure of the beta-glucan molecule. elsevier.es